N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Lipophilicity Drug Metabolism Intermediate Synthesis

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (CAS 284686-18-6) is a disubstituted 2,3-diaminopyridine bearing a cyclopropylamino group at the N2 position and a methyl substituent at the 4-position of the pyridine ring, with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol. This compound is most prominently documented as a key synthetic intermediate in the preparation of nevirapine metabolites—the non-nucleoside HIV-1 reverse transcriptase inhibitor marketed as Viramune®—as described in the foundational work by Grozinger et al.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 284686-18-6
Cat. No. B141996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Cyclopropyl-4-methyl-2,3-pyridinediamine
CAS284686-18-6
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)NC2CC2)N
InChIInChI=1S/C9H13N3/c1-6-4-5-11-9(8(6)10)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3,(H,11,12)
InChIKeyOULWAPQSEVRAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (CAS 284686-18-6): Structural Identity and Core Physicochemical Profile


N2-Cyclopropyl-4-methyl-2,3-pyridinediamine (CAS 284686-18-6) is a disubstituted 2,3-diaminopyridine bearing a cyclopropylamino group at the N2 position and a methyl substituent at the 4-position of the pyridine ring, with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol [1]. This compound is most prominently documented as a key synthetic intermediate in the preparation of nevirapine metabolites—the non-nucleoside HIV-1 reverse transcriptase inhibitor marketed as Viramune®—as described in the foundational work by Grozinger et al. (2000) on the synthesis of five nevirapine metabolites [2]. The combination of the electron-rich 2,3-diamine motif with the conformationally constrained cyclopropyl substituent and the 4-methyl group confers distinct physicochemical properties that govern its reactivity in subsequent condensation and cyclization reactions, differentiating it from simpler 2,3-diaminopyridine congeners [1].

Why N2-Cyclopropyl-4-methyl-2,3-pyridinediamine Cannot Be Replaced by Unsubstituted or Mono-Substituted 2,3-Diaminopyridines


The specific substitution pattern of N2-cyclopropyl-4-methyl-2,3-pyridinediamine is chemically non-interchangeable with simpler 2,3-diaminopyridine analogs. The 4-methyl group is a structural requirement for entry into the nevirapine metabolite synthetic pathway, as it serves as the site of subsequent metabolic oxidation (to 12-hydroxynevirapine and 4-carboxynevirapine) and is essential for the biological activity of the resulting dipyridodiazepinone scaffold [1]. Simultaneously, the N2-cyclopropyl substituent introduces conformational rigidity that is absent in N2-methyl or unsubstituted analogs; this rigidity influences both the steric environment during cyclization reactions and the lipophilicity of the molecule (experimental LogP = 2.20 vs. 1.72 for 4-methylpyridine-2,3-diamine lacking the cyclopropyl group) [2]. Using an analog missing either the 4-methyl or the N2-cyclopropyl group would either preclude formation of the correct tricyclic core or alter the physicochemical properties sufficiently to compromise downstream reaction efficiency and product fidelity [1].

Quantitative Differentiation Evidence for N2-Cyclopropyl-4-methyl-2,3-pyridinediamine Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: Enhanced Partitioning Relative to Unsubstituted and N2-Methyl Analogs

The experimental octanol-water partition coefficient (LogP) of N2-cyclopropyl-4-methyl-2,3-pyridinediamine is 2.20, which is substantially higher than that of the comparator 4-methylpyridine-2,3-diamine (LogP = 1.72), representing a ΔLogP of +0.48 [1]. This 0.48 log unit increase corresponds to an approximately 3-fold greater lipophilicity. Compared with N2,4-dimethyl-2,3-pyridinediamine (LogP = 1.67), the ΔLogP is +0.53 . The 4-methyl-2,3-diaminopyridine core lacking the N2-cyclopropyl group (CAS 53929-59-2) has a LogP of 1.72, while the N2-cyclopropyl analog lacking the 4-methyl group (CAS 290313-23-4) has a LogP of 1.89, demonstrating that both substituents contribute additively to the increased lipophilicity of the target compound [1].

Lipophilicity Drug Metabolism Intermediate Synthesis

Defined Role as Documented Nevirapine Metabolite Synthetic Intermediate: Literature Validation vs. Generic Analogs

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is explicitly documented in the peer-reviewed literature as a reactant in the synthesis of five nevirapine metabolites, as reported by Grozinger et al. (2000) [1]. This paper describes the compound's use as a building block for constructing hydroxylated and carboxylated nevirapine metabolites that are essential reference standards for drug metabolism and pharmacokinetic (DMPK) studies. In contrast, the simpler analog 4-methylpyridine-2,3-diamine (CAS 53929-59-2, lacking the N2-cyclopropyl group) is not cited in this specific nevirapine metabolite synthesis context, nor is N2-cyclopropylpyridine-2,3-diamine (CAS 290313-23-4, lacking the 4-methyl group). The specificity of this particular substitution pattern for generating the correct tricyclic dipyridodiazepinone framework is underscored by the fact that the Grozinger synthesis pathway requires both the 4-methyl (which becomes the site of metabolic hydroxylation) and the N2-cyclopropylamino group (which provides the 11-cyclopropyl substituent in the final nevirapine metabolite scaffold) [1].

HIV Reverse Transcriptase Nevirapine Metabolites Synthetic Intermediate

Computed Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Profile: Balance of Permeability and Solubility

The computed topological polar surface area (TPSA) of N2-cyclopropyl-4-methyl-2,3-pyridinediamine is 50.9 Ų [1], which is notably lower than that of 4-methylpyridine-2,3-diamine (TPSA = 64.93 Ų) [2], representing a reduction of approximately 14 Ų (22% decrease). This reduction is primarily attributable to the replacement of a primary amine hydrogen with the cyclopropyl group, which shields the polar amine functionality. Despite this reduction, the TPSA remains well above the threshold commonly associated with poor membrane permeability (>140 Ų). The target compound retains 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), identical to its N2,4-dimethyl analog (CAS 155790-14-0; HBD = 2, HBA = 3, TPSA = 50.94 Ų) , but with a significantly higher LogP (2.20 vs. 1.67), suggesting superior partitioning characteristics without sacrificing hydrogen-bonding capacity [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Rigidity and Rotatable Bond Count: Differentiating N2-Cyclopropyl from N2-Alkyl Analogs

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine contains 2 rotatable bonds in its molecular framework, identical to its N2,4-dimethyl analog (CAS 155790-14-0) [1]. However, the cyclopropyl ring introduces conformational rigidity through ring strain (~27 kcal/mol) and restricted bond rotation that is qualitatively absent in the freely rotating N2-methyl group. Published studies on cyclopropyl-containing neuronal nitric oxide synthase (nNOS) inhibitors have demonstrated that the insertion of a rigid, electron-withdrawing cyclopropyl ring adjacent to an amino group decreases the basicity of that amino group, resulting in altered inhibitory activity compared to parent compounds [2]. While direct pKa data for this specific compound were not located, the class-level inference from analogous cyclopropylamino-pyridine systems suggests that the N2-cyclopropyl group lowers the pKa of the adjacent amine relative to N2-alkyl substituents, which may affect protonation state and reactivity during acid-base workup and cyclization conditions [2].

Conformational Analysis Structure-Activity Relationships Synthetic Accessibility

Commercial Availability, Purity Specification, and Catalog Documentation: Procurement-Ready Status vs. Custom Synthesis Analogs

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine is available as a catalog compound with a specified minimum purity of 95% from multiple suppliers, including Toronto Research Chemicals (TRC, catalog number C988765), ChemScene (catalog CS-0556847), and CymitQuimica (catalog 3D-FC20731) [1]. In contrast, closely related analogs such as 5-bromo-N2-cyclopropyl-4-methyl-2,3-pyridinediamine (CAS 1162262-05-6) and N2-cyclopropyl-2,3-pyridinediamine without the 4-methyl group (CAS 290313-23-4) are also available but with less defined purity specifications and narrower supplier bases . The availability of the target compound as an off-the-shelf item with defined purity specification (≥95%) from TRC—a globally recognized supplier of complex organic reference standards for biomedical research since 1982—provides procurement reliability for laboratories requiring authentic material for metabolite synthesis or analytical reference standard preparation [1].

Chemical Procurement Reference Standard Catalog Compound

Evidence-Based Application Scenarios for N2-Cyclopropyl-4-methyl-2,3-pyridinediamine in Scientific and Industrial Workflows


Synthesis of Nevirapine Phase I Metabolite Reference Standards for Drug Metabolism and Pharmacokinetic (DMPK) Studies

N2-Cyclopropyl-4-methyl-2,3-pyridinediamine serves as the documented starting material for constructing the 2,3-diaminopyridine core of hydroxylated and carboxylated nevirapine metabolites as described by Grozinger et al. (2000) [1]. Laboratories engaged in nevirapine bioactivation research—particularly those investigating the role of 12-hydroxynevirapine in CYP3A4 inhibition and hepatotoxicity—require authentic synthetic metabolite standards for quantitative LC-MS/MS analysis. The compound's elevated LogP (2.20) facilitates organic-phase extraction during multi-step synthesis, while the defined purity specification (≥95%) from multiple catalog suppliers enables reproducible reaction stoichiometry without the need for extensive pre-purification [2].

Construction of Dipyridodiazepinone Libraries for HIV-1 Reverse Transcriptase Inhibitor Discovery

The 2,3-diaminopyridine scaffold with both N2-cyclopropyl and 4-methyl substituents is a direct precursor to the dipyridodiazepinone tricyclic core found in nevirapine and its analogs. The Beilstein Journal of Organic Chemistry (2009) study on dipyridodiazepinone derivatives demonstrated that modification of this core can yield compounds with IC₅₀ values against wild-type and K103N/Y181C mutant HIV-1 reverse transcriptase [1]. N2-Cyclopropyl-4-methyl-2,3-pyridinediamine provides the correct pre-functionalized building block for constructing such libraries, with the 4-methyl group serving as a handle for further functionalization and the N2-cyclopropyl group ensuring the correct 11-cyclopropyl substitution in the final tricyclic product.

Preparation of Authentic Nevirapine-Related Impurity and Degradation Product Standards for Pharmaceutical Quality Control

Regulatory guidance (ICH Q3A/Q3B) requires the identification and quantification of drug-related impurities. N2-Cyclopropyl-4-methyl-2,3-pyridinediamine can be used as a starting material for synthesizing potential nevirapine degradation products and process-related impurities that contain the 2-cyclopropylamino-4-methylpyridine substructure. The compound's conformational rigidity, conferred by the cyclopropyl ring, may influence the impurity profile by favoring specific cyclization pathways over others, as inferred from SAR studies of cyclopropylamino-pyridine systems [1]. The availability of the compound from Toronto Research Chemicals—a supplier specializing in complex organic reference standards for biomedical research—further supports its use in analytical reference standard preparation [2].

Physicochemical Property Benchmarking for Computational ADME Model Development

The well-defined physicochemical profile of N2-cyclopropyl-4-methyl-2,3-pyridinediamine—including experimental LogP of 2.20, TPSA of 50.9 Ų, and 2 rotatable bonds—makes it a useful reference compound for calibrating computational ADME prediction models, particularly when benchmarking against its mono-substituted analogs (LogP range 1.67–1.89) [1][2]. The additive contributions of the cyclopropyl and methyl substituents to LogP can serve as a validation point for fragment-based lipophilicity prediction algorithms, while the discrepancy between computed XLogP3-AA (1.4) and experimental LogP (2.20) highlights the value of this compound as a test case for improving in silico prediction accuracy for cyclopropylamino-pyridine systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-Cyclopropyl-4-methyl-2,3-pyridinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.